4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the cyclopentylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the benzenesulfonamide with cyclopentylamine.
Attachment of the isopropylpyrrolidinyl group: This can be done through reductive amination, where the benzenesulfonamide is reacted with 1-isopropylpyrrolidine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with target proteins, while the cyclopentylamino and isopropylpyrrolidinyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, known for its broad range of biological activities.
N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide: A similar compound lacking the cyclopentylamino group.
4-((Cyclopentylamino)methyl)benzenesulfonamide: A similar compound lacking the isopropylpyrrolidinyl group.
Uniqueness
4-((Cyclopentylamino)methyl)-N-(1-isopropylpyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of both cyclopentylamino and isopropylpyrrolidinyl groups enhances its binding affinity and specificity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H31N3O2S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(cyclopentylamino)methyl]-N-(1-propan-2-ylpyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H31N3O2S/c1-15(2)22-12-11-18(14-22)21-25(23,24)19-9-7-16(8-10-19)13-20-17-5-3-4-6-17/h7-10,15,17-18,20-21H,3-6,11-14H2,1-2H3 |
InChI Key |
FKSNSQGCSOBQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CNC3CCCC3 |
Origin of Product |
United States |
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